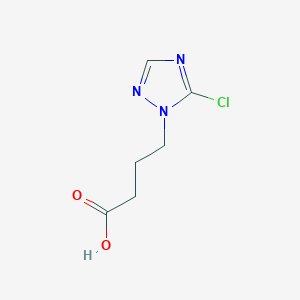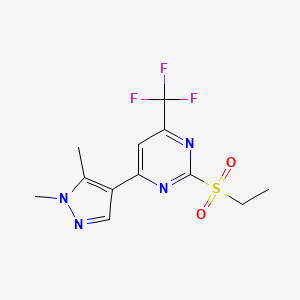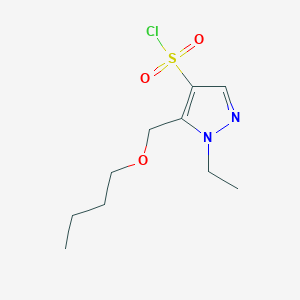![molecular formula C22H17ClN2O3S B2781891 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-24-4](/img/structure/B2781891.png)
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (hereafter referred to as oxadiazole) is a heterocyclic compound that is widely used in scientific research. It is a bicyclic compound that contains two fused rings, one of which is a five-membered ring and the other is a six-membered ring. Oxadiazole is used in a variety of research applications, including drug discovery and development, biochemistry, and molecular biology.
科学的研究の応用
Oxadiazole is widely used in scientific research, particularly in drug discovery and development. It is used to synthesize a variety of compounds, including drugs, for use in pre-clinical and clinical studies. Oxadiazole has also been used in biochemistry and molecular biology research, as it is a useful tool for studying the structure and function of proteins. Additionally, oxadiazole has been used in the synthesis of organic compounds and as an intermediate in the synthesis of other compounds.
作用機序
Oxadiazole acts as an inhibitor of enzymes, particularly cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and by inhibiting their activity, oxadiazole can affect the metabolism of drugs and other compounds. Oxadiazole can also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
Oxadiazole has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-allergic, and anti-tumor properties. It has also been found to have anti-oxidant and anti-microbial activity, as well as neuroprotective effects. Additionally, oxadiazole has been found to have a protective effect against oxidative stress, which can lead to cell damage and death.
実験室実験の利点と制限
Oxadiazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is widely available. Additionally, it has a wide range of applications and can be used to study a variety of biological systems. However, there are some limitations to using oxadiazole in lab experiments. Its mechanism of action is not fully understood, and it can produce toxic side effects in some cases. Additionally, it can be difficult to control the concentration of oxadiazole in a lab experiment, as it is rapidly metabolized by the body.
将来の方向性
There are several potential future directions for research involving oxadiazole. One potential application is in the development of new drugs and therapies, as oxadiazole has been found to have a variety of biochemical and physiological effects. Additionally, oxadiazole could be used to study the structure and function of proteins, as well as to study the effects of oxidative stress on cells. Finally, oxadiazole could be used to develop new methods for synthesizing organic compounds, as well as for studying the metabolism of drugs and other compounds.
合成法
Oxadiazole can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorobenzylsulfonyl chloride with 4-methylphenylhydrazine in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields a mixture of 2-{2-[(4-chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole and 4-methylphenylhydrazine hydrochloride. The oxadiazole can be isolated from this mixture through a recrystallization process.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-10-17(11-7-15)21-24-25-22(28-21)19-4-2-3-5-20(19)29(26,27)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVLLXEAWPRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)

![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
